7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione (CAS# 1393726-80-1) is a research chemical . It has a molecular weight of 231.58 and a molecular formula of C9H4NO2F2Cl . The IUPAC name for this compound is 7-chloro-4,4-difluoroisoquinoline-1,3-dione .
Molecular Structure Analysis
The canonical SMILES representation of this compound is C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F
. The InChI representation is InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15)
. The compound has a complexity of 321 and it is canonicalized .
Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 46.2Ų . It has a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has no rotatable bonds . The XLogP3 of the compound is 2 .
Scientific Research Applications
Medicinal Chemistry and Drug Development:
- The modification of the isoquinoline-1,3-dione scaffold, including fluorination, is an area of interest in medicinal chemistry. Golushko et al. (2019) developed a metal-free approach for arylating and fluorinating diazo homophthalimides, which includes derivatives of isoquinoline-1,3-diones. This method is important for creating isoquinoline-1,3-dione compounds that can serve as carboxylic acid isosteres and precursors for other medicinal compounds (Golushko et al., 2019).
Synthetic Methodologies:
- Innovative synthetic methods have been developed to create perfluorinated isoquinoline-1,3-diones. Tang et al. (2015) reported a visible-light-induced carboperfluoroalkylation of alkenes leading to the formation of these compounds, which demonstrates the advancement in synthetic techniques for creating complex molecules (Tang et al., 2015).
- Niu and Xia (2022) reviewed the synthesis of isoquinoline-1,3-diones using radical cascade reactions. This showcases the growing interest in developing efficient and green synthetic methods for these compounds (Niu & Xia, 2022).
Pharmacological Applications:
- Isoquinoline-1,3-diones have been investigated for their potential in treating viral infections. For instance, Billamboz et al. (2011) studied 2-hydroxyisoquinoline-1,3-diones as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the therapeutic potential of these compounds in antiviral therapies (Billamboz et al., 2011).
Material Science and Catalysis:
- Shabani et al. (2021) explored 2-aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles. These nanoparticles were used as catalysts for synthesizing 4H-pyran derivatives, demonstrating the application of isoquinoline-1,3-diones in material science and catalysis (Shabani et al., 2021).
Biophysical and Biochemical Research:
- The binding mechanisms of isoquinoline-1,3-diones with biological macromolecules are also a subject of study. Mati et al. (2013) investigated the binding of a naphthalimide-based organoselenocyanate derivative of isoquinoline-1,3-dione with calf thymus DNA, which has implications for understanding drug-DNA interactions and the development of anticancer and neuroprotective drugs (Mati et al., 2013).
Properties
IUPAC Name |
7-chloro-4,4-difluoroisoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIYSRNFJKEFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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